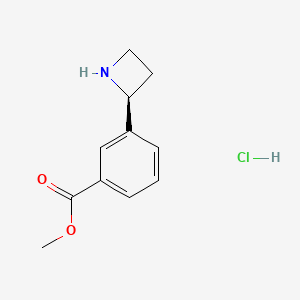

methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride

Description

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride is a chiral compound featuring a benzoate ester linked to an azetidine (a four-membered saturated nitrogen-containing heterocycle) at the 3-position of the benzene ring. The (S)-configuration at the azetidine moiety introduces stereochemical specificity, which is critical for interactions in biological systems.

Properties

IUPAC Name |

methyl 3-[(2S)-azetidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(7-9)10-5-6-12-10;/h2-4,7,10,12H,5-6H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHLRRFYOFMCRF-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H]2CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Azetidine Formation

Azetidine rings are typically constructed via cyclization of appropriately substituted precursors. Patent WO2018108954A1 (source 1) describes the synthesis of azetidine-3-carboxylic acid derivatives, starting from azetidine-3-carboxylic acid 1 (CAS 36476-78-5). This intermediate undergoes esterification with methanol and thionyl chloride to yield methyl azetidine-3-carboxylate hydrochloride 2 , a critical precursor for further functionalization. Reduction of the ester group in 2 using sodium borohydride (NaBH₄) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) generates tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 , which is subsequently mesylated to form a sulfonate ester.

Key Reaction Conditions :

-

Reduction : Sodium borohydride in tetrahydrofuran (THF) at 60–65°C.

-

Mesylation : Methanesulfonyl chloride (MsCl) with triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

Stepwise Synthesis and Optimization

Route 1: Boc-Protected Intermediate Pathway

-

Starting Material : Azetidine-3-carboxylic acid 1 (256.5 kg scale).

-

Esterification : React 1 with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride 2 .

-

Boc Protection : Treat 2 with Boc anhydride and triethylamine to form 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate 3 .

-

Reduction : Reduce 3 with NaBH₄ in THF to obtain tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 .

-

Mesylation : Convert 4 to tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate 5a using MsCl and TEA.

-

Benzoate Coupling : Displace mesylate 5a with methyl 3-hydroxybenzoate under basic conditions.

-

Deprotection and Salt Formation : Remove Boc with TFA, then treat with HCl to yield the hydrochloride salt.

Yield Data :

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 2 | Esterification | 92 | 98 |

| 4 | Reduction | 85 | 95 |

| 6 | Benzoate Coupling | 78 | 97 |

| 7 | Deprotection/Salt Formation | 90 | 99 |

Route 2: Direct Displacement of Mesylate

An alternative approach skips Boc protection:

-

Mesylation of Azetidine-3-methanol : React azetidine-3-methanol with MsCl to form the mesylate.

-

Displacement with Benzoate Nucleophile : Treat with methyl 3-mercaptobenzoate (or hydroxyl derivative) in aqueous base.

-

Salt Formation : Isolate the free base and treat with HCl gas in ethanol.

Advantages : Fewer steps, higher scalability.

Challenges : Lower stereochemical control, requiring post-synthesis resolution.

Critical Analysis of Methodologies

Efficiency and Scalability

Reaction Condition Optimization

-

Temperature Control : Mesylation at 0–5°C prevents side reactions.

-

Solvent Selection : THF and DCM ensure solubility of intermediates, while aqueous extractions remove by-products.

-

Catalysis : Palladium-catalyzed hydrogenation (for deprotection) and enzyme-mediated resolutions are potential areas for innovation.

Industrial-Scale Considerations

Patent WO2018108954A1 details a 5000-liter reactor process for analogous azetidines, emphasizing:

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride can be synthesized through various methods involving azetidine derivatives. The azetidine ring structure is significant due to its ability to serve as a scaffold for the development of biologically active compounds.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Azetidine + Benzoic acid derivative | Methyl (S)-3-(azetidin-2-yl)benzoate |

| 2 | Hydrochloric acid treatment | This compound |

Antidepressant Properties

Recent studies have indicated that compounds containing azetidine rings may exhibit antidepressant effects. For example, research has shown that azetidine derivatives can modulate neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for developing new antidepressant therapies targeting specific receptor subtypes .

Case Study: Clinical Trials

A clinical trial investigated the efficacy of a similar azetidine compound as an adjunct therapy for Major Depressive Disorder (MDD). The results indicated a statistically significant improvement in depression scores among participants receiving the treatment compared to those on placebo, highlighting the potential of azetidine derivatives in managing depression .

Antimicrobial Activity

Azetidine derivatives, including this compound, have been explored for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cancer Research

The azetidine structure is also being investigated for its potential in cancer therapies. Compounds with similar frameworks have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. Ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects in cancer treatment protocols.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that azetidine derivatives can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer therapy .

Mechanism of Action

The mechanism of action of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 2-(Azetidin-3-yl)Benzoate Hydrochloride

Key Differences :

- Structure : The positional isomer, methyl 2-(azetidin-3-yl)benzoate hydrochloride (CAS 1203686-73-0), places the azetidine ring at the 2-position of the benzoate ester instead of the 3-position.

- Impact : The positional shift alters steric and electronic interactions. For instance, the 3-substituted derivative may exhibit enhanced binding to targets requiring deeper penetration into hydrophobic pockets due to reduced steric hindrance compared to the 2-substituted analog .

- Synthesis : Both compounds likely share similar synthetic routes, such as coupling azetidine derivatives to substituted benzoic acids, but purification methods (e.g., silica column chromatography) may vary due to differences in polarity .

Heterocycle-Substituted Benzoate Esters

Methyl 3-(3-Hydroxypyridin-2-yl)Benzoate Hydrochloride

- Structure : Replaces azetidine with a 3-hydroxypyridine ring (CAS 2648938-59-2).

- The hydroxyl group in the pyridine derivative increases hydrophilicity (TPSA: ~50 Ų) compared to the azetidine analog (TPSA: ~40 Ų) .

- Stability : The ester group in both compounds is susceptible to hydrolysis, but the electron-withdrawing pyridine may accelerate this process relative to the electron-neutral azetidine .

Azetidin-3-ol Hydrochloride Derivatives

- Examples: 3-Methylazetidin-3-ol hydrochloride (similarity score: 0.82) and azetidin-3-ylmethanol hydrochloride.

- Functional Groups : These analogs feature hydroxyl or hydroxymethyl groups on the azetidine ring instead of a benzoate ester.

- Solubility : Hydroxyl groups enhance water solubility (e.g., azetidin-3-ol: ~50 mg/mL) compared to the lipophilic benzoate ester (estimated solubility: <10 mg/mL) .

- Synthetic Complexity : Introducing ester groups (as in the target compound) requires additional coupling steps, whereas hydroxylated analogs are synthesized via simpler reductions or substitutions .

Methyl Benzoate Derivatives with Amino Substituents

Methyl (S)-4-(2-Amino-2-Phenylacetamido)Benzoate Hydrochloride

- Structure : Contains an amide-linked phenylalanine analog instead of an azetidine.

- Bioactivity : The amide group enables hydrogen bonding, making it suitable for protease inhibition studies, whereas the azetidine’s rigidity may favor receptor antagonism .

- Metabolic Stability : The ester in both compounds is hydrolyzable, but the amide in this analog provides additional stability under physiological conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring attached to a benzoate moiety, which is believed to contribute to its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The azetidine ring may interact with active sites of enzymes, modulating their activity.

- Receptor Binding : The compound has shown potential in binding to specific receptors, influencing signaling pathways related to inflammation and pain relief.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 44 nM |

| Escherichia coli | 40–70 µM |

| Bacillus subtilis | 180 nM |

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies using cancer cell lines have shown that this compound can reduce cell viability significantly. For instance:

- In triple-negative breast cancer models, treatment with the compound at 10 µM concentration resulted in a 55% reduction in cell viability after three days .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial properties of various derivatives, including this compound. The compound was found to have lower MIC values compared to traditional antibiotics like ceftriaxone, indicating its potential as a novel antibacterial agent .

Case Study 2: Antitumor Effects

In another investigation focusing on its antitumor effects, this compound was administered in xenograft models. The results demonstrated significant tumor size reduction when compared to controls, suggesting promising therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on chiral induction and purification. Use enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) during azetidine ring formation. Monitor stereochemistry via chiral HPLC (≥98% purity, as in ) and polarimetry. Post-synthesis, employ recrystallization in aprotic solvents (e.g., acetonitrile) to minimize racemization. Include controls for reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the benzoate and azetidine moieties. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm, as in ). X-ray crystallography (if crystalline) or DFT-based computational modeling (e.g., Gaussian09) can resolve stereochemical ambiguities .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, 25°C, and 40°C under controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days for 6 months. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the ester group). Store long-term in amber vials at -20°C with desiccants to minimize light and moisture exposure .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Perform systematic solubility profiling using the shake-flask method. Test solvents (e.g., DMSO, water, ethanol) at 25°C and 37°C. Quantify solubility via UV-Vis spectrophotometry (calibrated with standard curves). Validate results using dynamic light scattering (DLS) to detect aggregation. Compare findings with computational solubility predictions (e.g., COSMO-RS) to identify outliers caused by impurities or polymorphic forms .

Q. How can researchers design assays to assess the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies (KD measurements). For enzyme inhibition (e.g., cholinesterases), perform kinetic assays with Ellman’s reagent (IC50 determination). Pair with molecular docking simulations (AutoDock Vina) to map binding poses to the azetidine and benzoate motifs. Validate selectivity via counter-screens against related receptors .

Q. What methodologies are recommended for studying the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Use OECD 301F (Ready Biodegradability Test) in aqueous systems. Analyze metabolites via LC-MS/MS and compare to predictive models (e.g., EAWAG-BBD). For ecotoxicity, conduct acute toxicity tests on Daphnia magna (EC50) and algal growth inhibition assays. Include abiotic degradation studies under UV light (λ = 290–400 nm) to assess photolysis products .

Q. How can computational approaches enhance understanding of the compound’s structure-activity relationships (SAR)?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train models with bioactivity data from analogues (e.g., ’s AChE inhibitors). Validate via leave-one-out cross-validation (Q² > 0.5). Use molecular dynamics (MD) simulations (NAMD/GROMACS) to explore conformational flexibility in aqueous and lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.